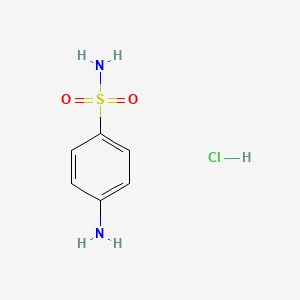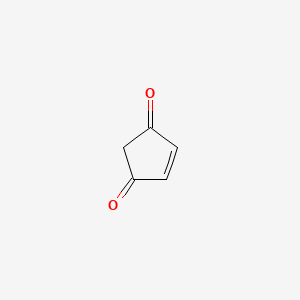
4-Cyclopentene-1,3-dione
Vue d'ensemble
Description
4-Cyclopentene-1,3-dione is an organic compound used in the synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative) . It has also been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .
Synthesis Analysis
The synthesis of 4-Cyclopentene-1,3-dione involves several steps. One successful multi-step synthesis includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .Molecular Structure Analysis
The molecular structure of 4-Cyclopentene-1,3-dione consists of a five-membered ring with two carbonyl groups at the 1 and 3 positions . The molecular formula is C5H4O2, and the molecular weight is 96.0841 .Chemical Reactions Analysis
4-Cyclopentene-1,3-dione has been used in the synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative) . It has also been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .Physical And Chemical Properties Analysis
4-Cyclopentene-1,3-dione is a solid substance with a molecular weight of 96.0841 . The boiling point is 60 °C/1 mmHg (lit.), and the melting point is 34-36 °C (lit.) .Applications De Recherche Scientifique
Synthesis of 2-Methoxymethylene-4-cyclopentene-1,3-dione
4-Cyclopentene-1,3-dione has been used in the synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione . This compound is likely to have its own set of applications in various fields of research, including organic chemistry and materials science.
Investigation of Bovine Heart Phospholipid Exchange Protein Activity
Another interesting application of 4-Cyclopentene-1,3-dione is in the field of biochemistry. It has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein . This research could potentially lead to a better understanding of the function of this protein and its role in the cardiovascular system.
Safety And Hazards
Propriétés
IUPAC Name |
cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFZBCCYOPSZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239235 | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentene-1,3-dione | |
CAS RN |
930-60-9 | |
| Record name | 2-Cyclopentene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclopentene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-4-ene-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOPENTENE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P054EQ880I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-cyclopentene-1,3-dione?
A1: The molecular formula of 4-cyclopentene-1,3-dione is C5H4O2, and its molecular weight is 96.08 g/mol.
Q2: What are the key spectroscopic features of 4-cyclopentene-1,3-dione?
A2: Spectroscopic analyses reveal distinctive features of 4-cyclopentene-1,3-dione. Infrared (IR) spectroscopy shows a strong absorption band at 1580 cm-1, indicating the presence of a highly enolic β-diketone structure []. Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak absorption band around 487 nm, attributed to the T1(n,π*) ← S0 electronic transition [, ].
Q3: How reactive is 4-cyclopentene-1,3-dione in polymerization reactions?
A3: 4-Cyclopentene-1,3-dione exhibits low reactivity in non-alternating copolymerization systems, as demonstrated by its reactivity ratios with monomers like styrene [], methyl methacrylate, and acrylonitrile [, ]. It tends to form alternating copolymers with p-chlorostyrene [].
Q4: What unique chemical transformations can 4-cyclopentene-1,3-dione undergo?
A4: 4-Cyclopentene-1,3-dione can participate in various reactions, including Diels-Alder reactions [], Michael additions [], and reactions with Fischer carbene complexes to yield cyclopentenediones and alkylidenefuranones []. Its derivatives can also undergo light-induced keto-enol tautomerism [].
Q5: Can you provide an example of a novel synthetic application of 4-cyclopentene-1,3-dione?
A5: An innovative application of 4-cyclopentene-1,3-dione is its use in the synthesis of spiromamakone A, a natural product with a unique spiro[4,4]nonadiene skeleton. This involves a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a 4-cyclopentene-1,3-dione derivative, followed by an intramolecular aldol reaction [].
Q6: What is the primary biological target of 4-cyclopentene-1,3-dione?
A6: Research suggests that 4-cyclopentene-1,3-dione targets chitin synthesis in fungi, demonstrating potent antifungal activity against Candida species [].
Q7: What other biological activities have been reported for 4-cyclopentene-1,3-dione and its derivatives?
A7: Derivatives of 4-cyclopentene-1,3-dione, particularly 2-arylidene-4-cyclopentene-1,3-diones, have shown promising antitumor activity [, , ]. These compounds act as protein tyrosine kinase inhibitors, potentially interfering with cell signaling pathways involved in tumor growth [].
Q8: How does the structure of 2-arylidene-4-cyclopentene-1,3-diones influence their biological activity?
A8: Structure-activity relationship (SAR) studies indicate that the presence of a hydroxybenzylidene or substituted hydroxybenzylidene group at the 2-position of 4-cyclopentene-1,3-dione is crucial for antitumor activity [].
Q9: Has 4-cyclopentene-1,3-dione been identified as a disinfection byproduct in water treatment?
A10: Yes, halogenated derivatives of 4-cyclopentene-1,3-dione have been detected as disinfection byproducts in water treated with ozone, chlorine, and chloramine []. Their presence raises concerns about potential toxicological effects, highlighting the need for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



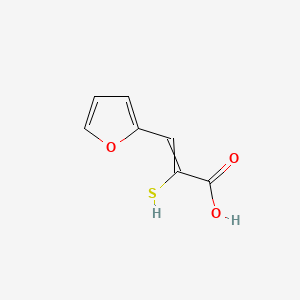
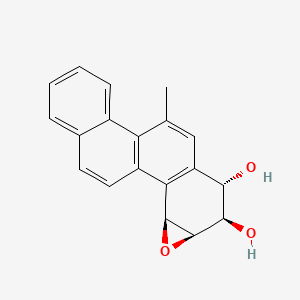

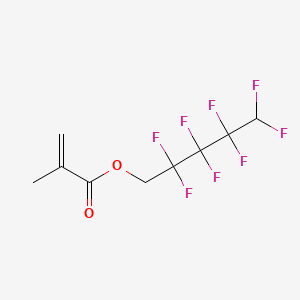

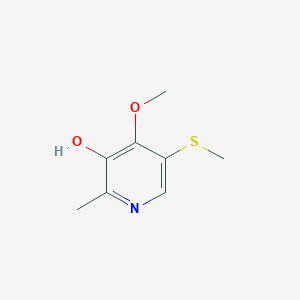

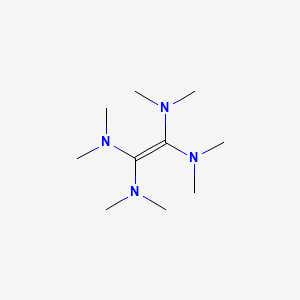
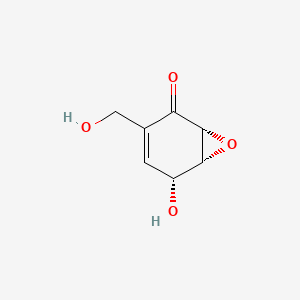

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)
